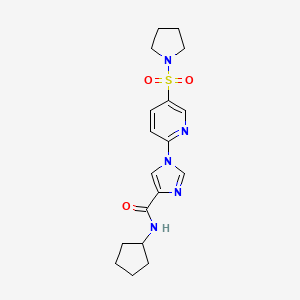
N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentyl group, a pyrrolidin-1-ylsulfonyl group, a pyridin-2-yl group, and an imidazole-4-carboxamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and potential therapeutic uses.
Preparation Methods
The synthesis of N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route may include the following steps:
Formation of the pyridin-2-yl group:
Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the pyrrolidine ring, typically using sulfonyl chlorides under basic conditions.
Cyclopentyl group attachment: The cyclopentyl group is introduced through a cyclization reaction, often involving cyclopentyl halides.
Formation of the imidazole-4-carboxamide moiety:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is investigated for its potential therapeutic uses, such as in the treatment of diseases or as a drug candidate.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-cyclopentyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
N-cyclopentyl-1-(5-(morpholin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide: This compound features a morpholine ring instead of a pyrrolidine ring, which may affect its chemical and biological properties.
N-cyclopentyl-1-(5-(piperidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide: This compound features a piperidine ring, which may also influence its reactivity and biological activity.
Properties
Molecular Formula |
C18H23N5O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-cyclopentyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide |
InChI |
InChI=1S/C18H23N5O3S/c24-18(21-14-5-1-2-6-14)16-12-22(13-20-16)17-8-7-15(11-19-17)27(25,26)23-9-3-4-10-23/h7-8,11-14H,1-6,9-10H2,(H,21,24) |
InChI Key |
CBQNNMIUEDRFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(C=N2)C3=NC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192937.png)
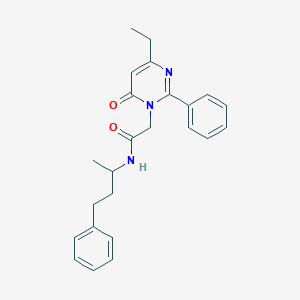
![ethyl 4-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11192945.png)
![3-(furan-2-yl)-12-(pyridin-4-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11192948.png)
![1,3-Bis(4-ethylphenyl)-5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B11192954.png)
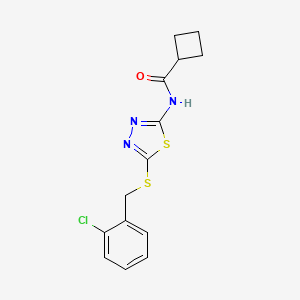
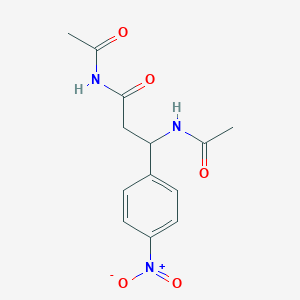
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11192973.png)
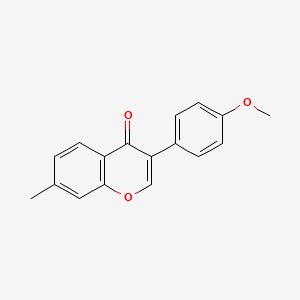
![N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11192984.png)
![2-(4-Methylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B11192990.png)
![3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11192995.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11192996.png)
![3-[[(2-Chlorobenzoyl)(2-methoxyethyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11193007.png)
